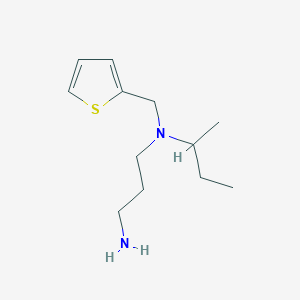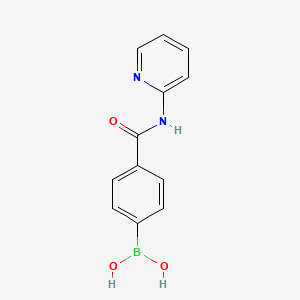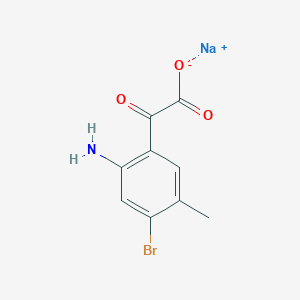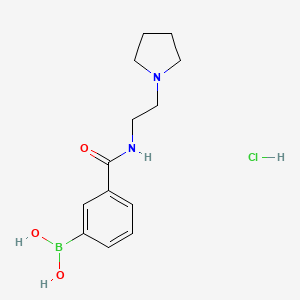![molecular formula C13H11F2NO B1438572 [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine CAS No. 1038721-54-8](/img/structure/B1438572.png)
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine
説明
“[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1038721-54-8 . It has a molecular weight of 235.23 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.23 . It is typically in liquid form and is stored at 4 degrees Celsius .科学的研究の応用
Fluorophenols in Methanogenic Cultures
A study conducted by Londry and Fedorak (1993) investigated the use of 3-fluorobenzoate and fluorophenols, including 2-fluorophenol which is structurally related to 3-fluoro-4-(2-fluorophenoxy)phenyl methanamine, as analogs and inhibitors in phenol-degrading methanogenic cultures. They found that 3-fluorobenzoate did not transform but facilitated the detection of other compounds from phenol, indicating a potential role in analytical and environmental applications (Londry & Fedorak, 1993).
Synthesis and Crystal Structure Analysis
Xu Liang (2009) synthesized a compound structurally similar to 3-fluoro-4-(2-fluorophenoxy)phenyl methanamine and analyzed its crystal structure. This research contributes to the field of material science, particularly in understanding the molecular configuration of such compounds (Xu Liang, 2009).
Catalytic Applications
Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related in structure to 3-fluoro-4-(2-fluorophenoxy)phenyl methanamine, and their use in catalysis. The study demonstrates the potential of these compounds in various catalytic applications, including organic synthesis (Roffe et al., 2016).
Novel Polyamide Synthesis
A 2015 study by Sabbaghian et al. focused on the synthesis of new diamines containing keto and ether groups for producing novel poly(keto ether ether amide)s. These polymers, which may incorporate structures similar to 3-fluoro-4-(2-fluorophenoxy)phenyl methanamine, have potential applications in advanced material sciences due to their high thermal stability and enhanced solubility (Sabbaghian et al., 2015).
Anaerobic Transformation Studies
Bisaillon et al. (1993) conducted a study on the anaerobic transformation of phenol and related compounds, which may include derivatives like 3-fluoro-4-(2-fluorophenoxy)phenyl methanamine, to benzoate under methanogenic conditions. This research provides insights into environmental biodegradation processes (Bisaillon et al., 1993).
Serotonin Receptor Agonists
A study by Sniecikowska et al. (2019) on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to 3-fluoro-4-(2-fluorophenoxy)phenyl methanamine, identified their potential as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, indicating potential pharmaceutical applications (Sniecikowska et al., 2019).
Photocytotoxicity in Cancer Treatment
Basu et al. (2015) investigated iron(III) complexes of pyridoxal Schiff bases for cellular uptake and photocytotoxicity. This study highlights the potential of such complexes, which may include structures similar to 3-fluoro-4-(2-fluorophenoxy)phenyl methanamine, in targeted cancer treatment and imaging (Basu et al., 2015).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety protocols.
生化学分析
Biochemical Properties
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of metabolites and overall cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzymatic reaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed . These effects may include cellular toxicity, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism.
特性
IUPAC Name |
[3-fluoro-4-(2-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCRHROXAIZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



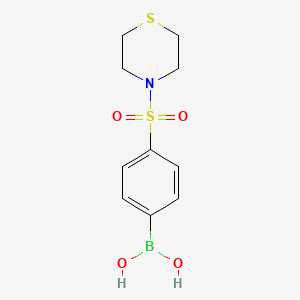

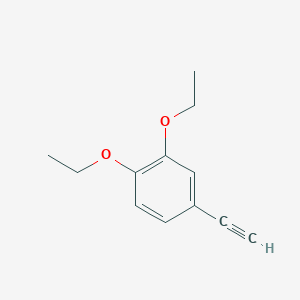
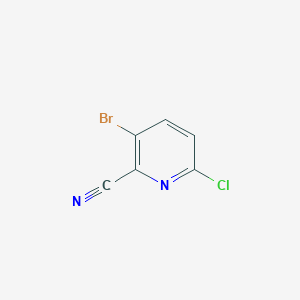


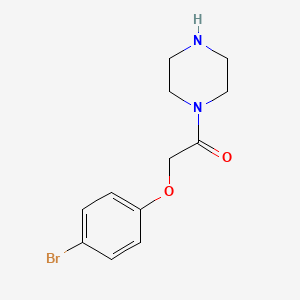
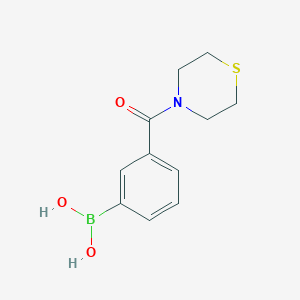
![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)
